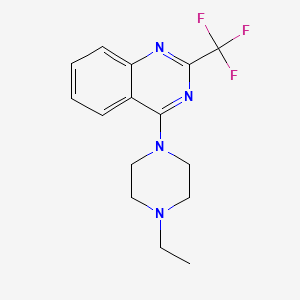

4-(4-ethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinazoline derivatives are synthesized through various methods, including the cyclization of anthranilic acid derivatives, nucleophilic substitution reactions, and palladium-catalyzed oxidative carbonylation. For example, the synthesis of 4-phenoxy-2-(1-piperazinyl)quinazolines involved the examination for anticonvulsive and antihypoxic activities, highlighting the methodological diversity in quinazoline synthesis (Hori et al., 1990).

Molecular Structure Analysis

Quinazoline derivatives often feature substitutions at the 2, 4, and 6 positions of the quinazoline ring, with variations in the substituents leading to significant differences in their chemical and biological properties. The structural diversity of these compounds is vast, with many featuring piperazinyl groups for enhanced biological activity (Costa et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nitrosation, cyclization, and hydrolysis, depending on their specific substituents. These reactions are crucial for further modifications and the development of new compounds with desired biological activities (Gescher et al., 1977).

Wissenschaftliche Forschungsanwendungen

Pharmacological and Therapeutic Applications

Quinazoline derivatives have been extensively researched for their pharmacological and therapeutic properties. For instance, quinazoline-based compounds have been identified as potent α1-adrenoceptor antagonists, showing significant activity in human hyperplastic prostate, suggesting their potential use in treating conditions like benign prostatic hyperplasia (Chueh et al., 2002). Another study found quinazoline derivatives to exhibit anticonvulsive and antihypoxic activities, making them promising candidates for antiepileptic drugs (Hori et al., 1990).

Antimicrobial and Antituberculosis Activity

Quinazoline derivatives have also shown significant antimicrobial and antituberculosis activities. A study on 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines revealed potent inhibition against various bacterial and fungal strains, as well as antituberculosis activity (Patel et al., 2012). This highlights the potential of quinazoline derivatives in developing new antimicrobial agents.

Corrosion Inhibition

In material science, quinazoline derivatives have been studied for their corrosion inhibition properties. A study demonstrated that piperazine-substituted quinazolin-4(3H)-one derivatives effectively inhibit corrosion in mild steel in acidic environments (Chen et al., 2021). This suggests their potential application in developing new corrosion inhibitors for industrial applications.

Stability Under Stressful Conditions

The stability of quinazoline derivatives under stressful conditions has been a subject of study, revealing that these compounds are stable to UV radiation, elevated temperatures, and oxidants, although they are susceptible to hydrolysis in alkaline environments. This information is crucial for the development of pharmaceutical substances, ensuring their stability and efficacy under various storage and application conditions (Gendugov et al., 2021).

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4/c1-2-21-7-9-22(10-8-21)13-11-5-3-4-6-12(11)19-14(20-13)15(16,17)18/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULAUZPSBUPVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)